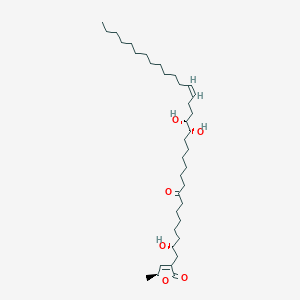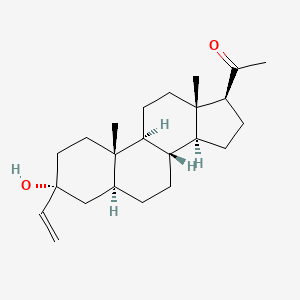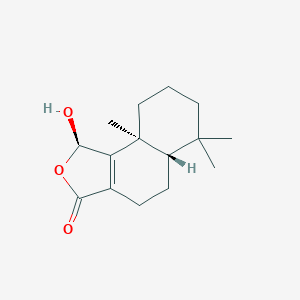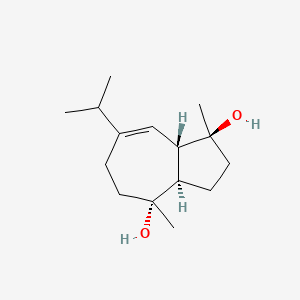
Gnetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gnetal is a natural product found in Gnetum gnemonoides with data available.
Applications De Recherche Scientifique
Phylogenetic Analysis and Evolutionary Relationships
Gnetales, a group of gymnosperms, are significant in the study of plant evolution and phylogeny. Research suggests various relationships between Gnetales and other plant groups, shedding light on evolutionary pathways.
- Phylogenetic Position : Gnetales are considered monophyletic and closely related to angiosperms and Bennettitales. Molecular analyses, however, show mixed results regarding their relationship with angiosperms, leading to debates on whether their flower-like structures are primitive or reduced (Doyle, 1996).
- Systematic Position : Studies using nuclear and chloroplast DNA to determine the systematic position of Gnetales suggest they are monophyletic with conifers. This challenges the traditional view of their close relationship with angiosperms (Rydin, Källersjö, & Friis, 2002).
- Genomic Analysis : Analysis of mitochondrial, nuclear, and chloroplast genomes implies a close relationship between Gnetales and conifers, particularly the Pinaceae family. This suggests that similarities between angiosperms and Gnetales, like double fertilization, might have arisen independently (Chaw et al., 2000).
Anatomical and Morphological Studies
The unique anatomy and morphology of Gnetales provide insights into the diversity and evolution of seed plants.
- Anatomical Features : Gnetales show specific wood, bark, and stem anatomical features that contribute to understanding their ecological adaptations, phylogenetic relationships, and systematic classification. These features offer comparative data with other seed plant groups (Carlquist, 1996).
- Fossil Studies : Fossils of chlamydospermous seeds from the Early Cretaceous era provide information on the diversity and abundance of extinct gnetalean relatives. These findings enhance understanding of Mesozoic vegetation and the evolutionary history of Gnetales (Friis, Crane, & Pedersen, 2019).
Ecological and Biological Significance
The ecological roles and biological aspects of Gnetales are vital for understanding plant-environment interactions and evolutionary adaptations.
- Loss of Plastid Genes : The absence of plastid ndh genes in both Gnetales and the Pinaceae family of conifers suggests either a significant shared evolutionary trait or a convergent evolutionary event. This genetic characteristic helps in understanding plant genome evolution and phylogenetic relationships (Braukmann, Kuzmina, & Stefanović, 2009).
Propriétés
Formule moléculaire |
C21H16O6 |
|---|---|
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C21H16O6/c22-10-11-5-17(26)20-18(6-11)27-21(12-1-3-14(23)4-2-12)19(20)13-7-15(24)9-16(25)8-13/h1-10,19,21,23-26H/t19-,21+/m0/s1 |
Clé InChI |
OQPLDSDBGSRXSC-PZJWPPBQSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)C=O)O)C4=CC(=CC(=C4)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)C=O)O)C4=CC(=CC(=C4)O)O)O |
Synonymes |
gnetal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)



![4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1243909.png)


